molecular formula C21H19N3O2S B320764 3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA

3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA

Cat. No.: B320764
M. Wt: 377.5 g/mol
InChI Key: YTCIIOKENVMYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction conditions usually include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfonyl derivatives of the thiourea.

    Reduction: Amino derivatives of the aniline ring.

    Substitution: Halogenated derivatives of the methoxybenzoyl group.

Scientific Research Applications

N-(4-anilinophenyl)-N’-(4-methoxybenzoyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(4-anilinophenyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C21H19N3O2S/c1-26-19-13-7-15(8-14-19)20(25)24-21(27)23-18-11-9-17(10-12-18)22-16-5-3-2-4-6-16/h2-14,22H,1H3,(H2,23,24,25,27)

InChI Key

YTCIIOKENVMYGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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